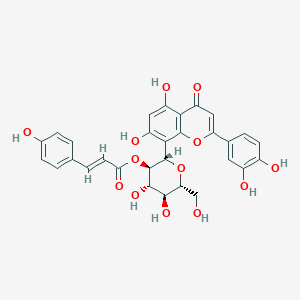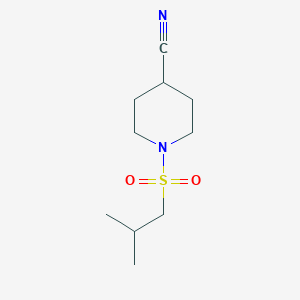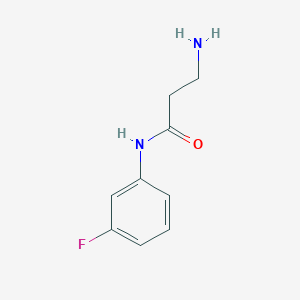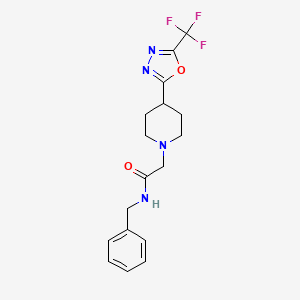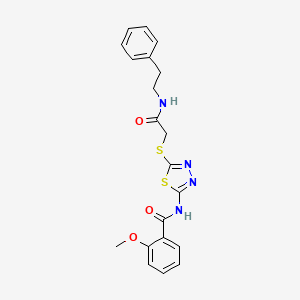
7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include information about the compound’s reactivity, the types of reactions it can participate in, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents. It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
2. Inhibitor of Human Legumain and Cholinesterase Enzymes The compound has been synthesized and assessed in silico for its potential inhibitory activity against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that the compound interacts with the three enzymes with moderate to high affinity .
Alzheimer’s Disease Treatment
Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD). Compounds containing the morpholine moiety have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.
Antimicrobial Activity
Natural products containing the morpholine moiety, such as Chelonin A 1 and Viloxazine 2, have exhibited remarkable antimicrobial effects . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Anti-Inflammatory Agents
Morpholine-containing compounds have also shown anti-inflammatory effects . This indicates that the compound could be used in the development of new anti-inflammatory drugs.
6. Attention Deficit Hyperactivity Disorder (ADHD) Therapeutics Viloxazine, a natural product containing the morpholine moiety, has been used in the treatment of ADHD . This suggests that the compound could potentially be used in the development of new ADHD therapeutics.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJOXZNDECLJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2623232.png)


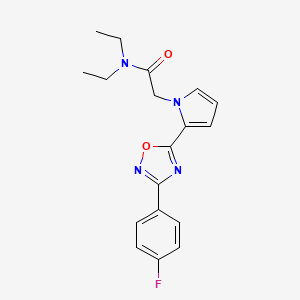
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

